

Comprehensive Technical Guide: Discovery and Development of Quinazoline Acaricide Fenazaquin

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Compound Focus: Fenazaquin

CAS No.: 120928-09-8

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Executive Summary

Fenazaquin (CAS 120928-09-8) represents a significant advancement in **quinazoline chemistry** with specific **acaricidal activity** against economically important mite species. First introduced in 1993, this mitochondrial electron transport inhibitor has established itself as an important tool in integrated pest management programs across various agricultural systems [1]. **Fenazaquin's unique biochemical properties** stem from its specific action at Site I of the mitochondrial respiratory chain, distinguishing it from other acaricide classes and making it valuable for resistance management [2] [1]. Recent studies have expanded understanding of its environmental profile and potential applications, including emerging research on its use for controlling **Varroa destructor** mites in apiculture, though this application requires further assessment of sublethal effects on honeybee larvae [2]. The compound continues to be subject to ongoing research and regulatory review, with its current EU approval status extending until 2025-08-31 [1].

Introduction and Chemical Profile

Fenazaquin (IUPAC name: 4-tert-butylphenethyl quinazolin-4-yl ether) is a **synthetic quinazoline derivative** with specific acaricidal properties developed for controlling phytophagous mites in agricultural

systems [1]. The molecule consists of a **quinazoline heterocycle** connected via an ether linkage to a 4-tert-butylphenethyl group, creating a highly lipophilic structure that influences both its biological activity and environmental behavior [1]. The compound typically presents as colorless crystals with a melting point of 80.5°C and decomposes before reaching its boiling point, indicating reasonable thermal stability under normal storage conditions [1].

From a regulatory perspective, **fenazaquin** is classified under **IRAC MoA Group 21A**, specifically targeting mitochondrial complex I electron transport [1]. This classification is significant for resistance management programming, as it represents a mode of action distinct from other commonly used acaricides. The compound has undergone extensive regulatory review and is currently approved under EU Regulation 1107/2009 with an expiry date of 2025-08-31, and is not currently listed as a candidate for substitution [1]. The global market for **fenazaquin** continues to evolve with increasing consideration of Environmental, Social, and Governance (ESG) factors, driving innovations in greener synthesis methods and sustainable application practices [3].

Table 1: Basic physicochemical properties of **fenazaquin**

Property	Value	Conditions	Reference
Molecular formula	C ₂₀ H ₂₂ N ₂ O	-	[1]
Molecular mass	306.40 g/mol	-	[1]
Melting point	80.5 °C	-	[1]
Water solubility	0.102 mg/L	20°C, pH 7	[1]
Log P	5.51	20°C, pH 7	[1]
Vapor pressure	Low	Not volatile	[1]

Discovery and Mechanism of Action

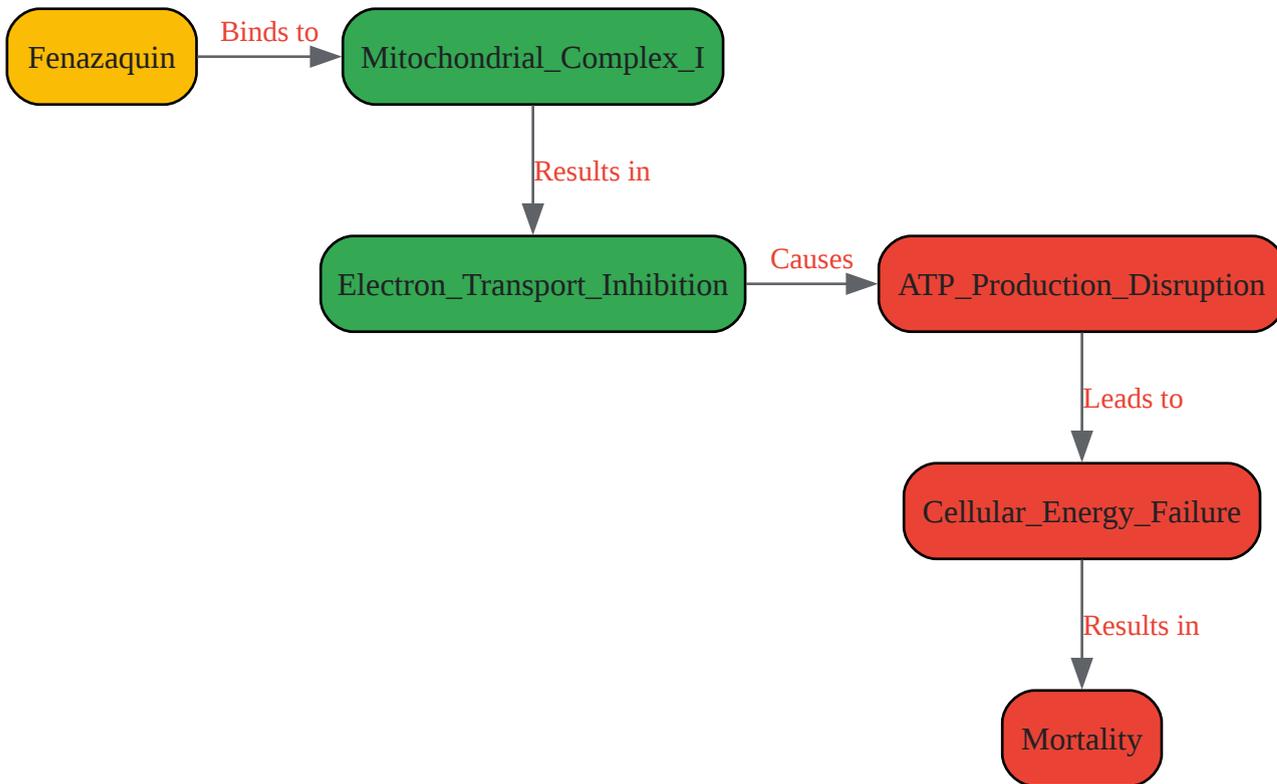
Historical Development and Discovery

Fenazaquin was first reported in 1992 and introduced to the market in 1993, emerging from research into **quinazoline derivatives** with biological activity [1]. The discovery process involved systematic investigation of structure-activity relationships within the quinazoline chemical class, which was known for diverse biological properties including insecticidal and acaricidal effects [2]. Researchers identified that specific substitution patterns on the quinazoline core, particularly when linked to lipophilic aromatic systems, conferred potent acaricidal activity against economically important mite species [2] [1]. The development of **fenazaquin** represented an important advancement in acaricide chemistry, as it provided a new mode of action distinct from other commercially available products, offering solutions for resistance management in field populations that had developed resistance to other chemical classes.

Biochemical Mechanism of Action

Fenazaquin exerts its acaricidal effect through **inhibition of mitochondrial electron transport** at Site I (Complex I) in the respiratory chain [2] [1]. This specific target site distinguishes it from other acaricide classes such as METI inhibitors (like fenpyroximate and pyridaben) that act at different sites within the mitochondrial electron transport chain. The inhibition of electron transport disrupts **cellular energy production** by impairing ATP synthesis, leading to rapid cessation of feeding, immobility, and ultimately death in target mite species [2].

The molecular basis for this activity stems from **fenazaquin's** ability to bind to the **ubiquinone binding site** of Complex I, preventing the normal electron transfer from NADH to ubiquinone [1]. This disruption of mitochondrial function is particularly effective against arthropod pests, with studies demonstrating that **fenazaquin** causes remarkable mortality in various mite species including *Tetranychus urticae* and *Varroa destructor* [2]. At the biochemical level, exposure to **fenazaquin** triggers metabolic disturbances characterized by alterations in carbohydrate metabolism, amino acid metabolism, and lipid metabolism, as evidenced by metabolomic studies in honeybee larvae [2].



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Fenazaquin acts by inhibiting mitochondrial electron transport at Complex I, disrupting cellular energy production and causing mortality in target mites.

Synthesis Methods and Optimization

Green Synthesis Approach

A notable advancement in **fenazaquin** production is the development of a **green synthesis method** that addresses environmental concerns associated with traditional manufacturing processes. This approach focuses on reducing hazardous waste and improving atomic economy while maintaining high yield and purity. The green synthesis method utilizes **phosphoryl trichloride (POCl₃)** as a key reagent in the chlorination reaction of 4(3H)-quinazolinone, which serves as a critical intermediate [4].

The optimized green synthesis protocol proceeds as follows: 4(3H)-quinazolinone is suspended in an appropriate organic solvent, preferably dichloromethane or toluene, followed by dropwise addition of

phosphoryl trichloride with continuous mechanical stirring at controlled temperatures between 0-5°C [4]. The reaction mixture is then warmed to room temperature and stirred for an additional 2-5 hours to complete the chlorination reaction. After the reaction is complete, the mixture is carefully neutralized with a sodium carbonate solution, followed by washing with water to remove impurities [4]. The organic layer is separated and concentrated under reduced pressure to yield 4-chloroquinazoline as a key intermediate. This intermediate is subsequently reacted with 4-tert-butylphenethyl alcohol in the presence of a base catalyst to form **fenazaquin** through an etherification reaction [4].

The environmental benefits of this green approach include **reduced wastewater generation** and elimination of highly toxic chlorination agents such as thionyl chloride, phosphorus pentachloride, or triphosgene that are commonly employed in traditional synthesis methods [4]. Additionally, this method simplifies post-processing treatment and improves overall safety profile while maintaining high yield and product purity suitable for commercial application.

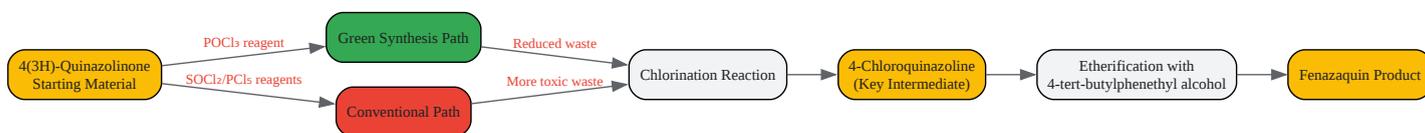
Conventional Synthesis Pathways

Traditional synthesis routes for **fenazaquin** typically involve a **multi-step process** beginning with 4-tert-butylbenzene ethanol as the starting material. One common method involves bromination of this starting compound using **N-bromosuccinimide (NBS)** in dichloromethane, followed by purification through washing and column chromatography to yield the intermediate (4-tert-butylphenyl) bromoethane [5] [1].

In the subsequent step, this intermediate undergoes reaction with 4-hydroxyquinazoline in an organic solvent system, with temperatures ranging from 0 to 100°C depending on the specific protocol [5]. The reaction typically involves controlled dropwise addition of reagents followed by insulation for several hours to ensure complete reaction. The crude product is then processed through solvent removal, washing, and recrystallization to obtain **fenazaquin** with high purity [5]. Alternative conventional methods may employ different halogenation agents or coupling strategies, but generally follow this two-step approach of generating a reactive halide intermediate followed by ether formation with the quinazoline moiety.

*Table 2: Comparison of **fenazaquin** synthesis methods*

Parameter	Green Synthesis Method	Conventional Method
Key chlorination reagent	Phosphoryl trichloride (POCl ₃)	Thionyl chloride, phosphorus pentachloride, or triphosgene
Solvent systems	Dichloromethane, toluene, 1,2-dichloroethane	Dichloromethane, tetrahydrofuran, diethyl ether
Temperature range	0-100°C (step-dependent)	0-100°C (step-dependent)
Environmental impact	Reduced wastewater, eliminated highly toxic reagents	Higher wastewater generation, more toxic reagents
Post-processing	Simplified treatment	More complex purification
Yield	High (specific values not provided)	High (specific values not provided)



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Fenazaquin synthesis involves chlorination and etherification steps, with green methods using safer reagents to reduce environmental impact.

Efficacy and Biological Activity

Spectrum of Activity and Applications

Fenazaquin demonstrates a **broad acaricidal spectrum** primarily targeting economically important mite species across various agricultural systems. Field studies have established its effectiveness against key pests including *Panonychus* species (citrus red mites), *Tetranychus* species (spider mites), and *Eutetranychus*

species [1]. The compound has shown remarkable efficacy in practical applications, with research documenting that **fenazaquin** can achieve over 70% egg mortality of *Tetranychus urticae* at recommended field rates [2]. Further supporting its field performance, additional studies reported that a 0.0025% concentration of **fenazaquin** effectively controlled 60.94% of *T. urticae* populations on rose plants [2].

Fenazaquin is commercially formulated primarily as a **suspension concentrate (SC)** that is diluted with water and applied as a spray, with common brand names including Magister F, Pride Ultra, and Turquoise [1]. Its approved applications span various crop systems, with particular importance in fruit trees including apples, pears, and citrus; nut crops; and ornamental plants [1]. The compound's lipophilic nature ($\log P = 5.51$) contributes to its residual activity on plant surfaces, while its low water solubility (0.102 mg/L) limits excessive penetration into plant tissues, making it particularly suitable for surface-feeding mite species [1].

Emerging Applications and Recent Findings

Recent investigations have explored the potential of **fenazaquin** for managing **Varroa destructor**, a devastating parasitic mite of honeybees, with studies demonstrating 92% mortality of *V. destructor* within 24 hours of exposure [2]. Semi-field evaluations further supported these findings, showing 80% *V. destructor* mortality after 42 days of **fenazaquin** exposure, while maintaining honeybee mortality below 16% in adult bees [2]. However, comprehensive risk assessment studies have revealed potential concerns regarding sublethal effects on honeybee larvae, including disruptions to hemolymph metabolome and gut microbiome at higher application rates [2].

Research on honeybee larvae has demonstrated that chronic exposure to low-dose **fenazaquin** does not significantly affect larval development, but higher doses significantly increase larval mortality, extend developmental time, and elevate deformity rates in emerged adults [2]. At the metabolic level, **fenazaquin** exposure primarily disturbs carbohydrate metabolism, amino acid metabolism, and lipid metabolism in honeybee larval hemolymph, indicating potential metabolic stress responses [2]. These findings highlight the importance of precise application rates and timing to minimize non-target effects while maintaining effective pest control.

Ecotoxicological and Environmental Profile

Toxicity to Non-Target Organisms

Fenazaquin exhibits a **differential toxicity profile** across various non-target species, which is crucial for environmental risk assessment. The compound is classified as moderately toxic to mammals but demonstrates higher toxicity to aquatic invertebrates and fish, necessitating careful management to prevent contamination of water bodies [1]. Recent research has provided enhanced understanding of its effects on pollinators, particularly honeybees, revealing that while adult bees show relatively low acute toxicity, larval stages are more sensitive to **fenazaquin** exposure [2].

Specific ecotoxicological studies indicate that **fenazaquin** significantly alters the **gut microbiome composition** in honeybee larvae, reducing beneficial bacterial populations such as *Lactobacillus* and *Bifidobacterium* that play important roles in nutrient absorption and pathogen defense [2]. Additionally, chronic exposure to sublethal doses disrupts larval antioxidative, detoxification, and immune functions, potentially increasing susceptibility to other environmental stressors [2]. These findings underscore the importance of considering sublethal effects in comprehensive risk assessments, particularly for non-target arthropods that provide essential ecosystem services like pollination.

Environmental Fate and Behavior

Fenazaquin's environmental profile is characterized by **high persistence** in soil and water systems, with a reported half-life (DT₅₀) of approximately 45 days under typical environmental conditions [2] [1]. The compound's high lipophilicity (log P = 5.51) and low water solubility contribute to strong adsorption to soil organic matter, limiting its potential for leaching into groundwater [1]. However, these same properties raise concerns about bioaccumulation in aquatic sediments and potential impacts on benthic organisms.

The compound demonstrates **low volatility** under normal environmental conditions, reducing concerns about atmospheric transport and redistribution [1]. In aquatic systems, **fenazaquin** tends to partition into sediments where it may persist for extended periods, potentially affecting sediment-dwelling organisms. While the compound is not classified as a groundwater contaminant of concern under typical use patterns, its persistence necessitates careful monitoring in areas with repeated applications to prevent accumulation in soil systems [1].

Table 3: Environmental fate and ecotoxicological properties of fenazaquin

Parameter	Value	Test Organisms/Conditions	Reference
Soil DT ₅₀	45 days	Typical field conditions	[2]
Aquatic toxicity	High to moderate	Fish, invertebrates, algae	[1]
Bee toxicity (adult)	<16% mortality	Semi-field conditions	[2]
Bee larval effects	Significant at high doses	Metabolic and developmental impacts	[2]
Mammalian toxicity	Moderate	Oral exposure	[1]
Bioaccumulation potential	High	Based on log P = 5.51	[1]

Regulatory Status and Resistance Management

Global Regulatory Status

Fenazaquin maintains **approved status** in multiple global regions under various regulatory frameworks. The compound is currently included in the European Union's pesticide database with approval under EC Regulation 1107/2009 until 31 August 2025 [1]. The dossier rapporteurs for **fenazaquin** in the EU are Germany and Poland, reflecting the compound's regulatory oversight structure [1]. Importantly, **fenazaquin** is not currently designated as a **Candidate for Substitution** in the EU, indicating that regulatory authorities have not identified concerns warranting replacement with alternative substances having lower risk profiles [1].

Beyond the EU, **fenazaquin** holds registrations in other significant agricultural markets including Morocco and various countries in Asia and the Americas [1]. The United States Environmental Protection Agency has assigned **fenazaquin** the chemical code 044501, facilitating tracking and regulatory management within the U.S. pesticide registration system [1]. The global market for **fenazaquin** continues to evolve, with increasing emphasis on Environmental, Social, and Governance (ESG) considerations that are shaping manufacturing practices, application methods, and overall market dynamics [3].

Resistance Management Strategies

Field resistance to **fenazaquin** has been documented in populations of *Tetranychus urticae* (two-spotted spider mite), emphasizing the importance of **proactive resistance management** in preservation of product efficacy [1]. As a mitochondrial electron transport inhibitor (Group 21A), **fenazaquin** represents a valuable tool in rotation programs with acaricides possessing different modes of action to delay resistance development.

Recommended resistance management strategies include:

- **Rotation programs:** Alternating **fenazaquin** with acaricides from different IRAC classification groups (e.g., METI I, METI II, METI III, or spirocyclic tetronates) to reduce selection pressure [1]
- **Threshold-based applications:** Using **fenazaquin** only when mite populations exceed economic threshold levels rather than calendar-based applications
- **Mixture products:** Combining **fenazaquin** with complementary acaricides having different modes of action, though this approach requires careful evaluation of potential synergistic effects [6]
- **Monitoring programs:** Implementing regular resistance monitoring to detect shifts in field susceptibility and adjust management strategies accordingly

The rising prominence of resistance issues aligns with broader industry trends where effective resistance management has become integral to sustainable agricultural practices and product stewardship [7].

Conclusion and Future Perspectives

Fenazaquin remains a valuable tool in modern integrated pest management programs nearly three decades after its initial introduction. Its **unique biochemical properties** and **specific mode of action** continue to provide effective control of economically important mite species in various agricultural systems. Recent research has expanded understanding of both its potential applications (such as Varroa mite control in apiculture) and its sublethal effects on non-target organisms (particularly honeybee larvae), highlighting the need for balanced risk-benefit assessment in regulatory decisions and use patterns [2].

Future development directions for **fenazaquin** and related quinazoline compounds include:

- **Formulation innovations:** Advancements in delivery systems that enhance target specificity while reducing environmental exposure

- **Green chemistry approaches:** Continued optimization of synthesis methods to reduce environmental footprint and improve safety profiles [4] [5]
- **Resistance management:** Development of strategic use patterns that preserve long-term efficacy through integration with other control tactics [7] [1]
- **Expanded applications:** Responsible exploration of new pest control niches where the compound's specific properties provide advantages over alternatives

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